4-Methoxynaphthalen-1-amine
Overview
Description
4-Methoxynaphthalen-1-amine is an organic compound with the molecular formula C₁₁H₁₁NO. It is a derivative of naphthalene, characterized by the presence of a methoxy group (-OCH₃) at the fourth position and an amine group (-NH₂) at the first position of the naphthalene ring. This compound has garnered significant interest in medicinal chemistry due to its potential therapeutic applications.
Scientific Research Applications
4-Methoxynaphthalen-1-amine is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
Target of Action
It is structurally similar to 4-methoxyamphetamine , which is known to interact with several targets. These include the sodium-dependent dopamine transporter , sodium-dependent serotonin transporter , synaptic vesicular amine transporter , alpha-1A adrenergic receptor , and alpha-2A adrenergic receptor . These targets play crucial roles in neurotransmission, affecting mood, cognition, and behavior.
Mode of Action
4-Methoxynaphthalen-1-amine, like its analog 4-Methoxyamphetamine, is likely to interact with its targets to mediate its effects . As a seratogenic drug of the amphetamine class, it acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects .
Biochemical Pathways
Based on its similarity to 4-methoxyamphetamine, it may influence theserotoninergic and dopaminergic pathways . These pathways are involved in mood regulation, reward, and various cognitive functions.
Pharmacokinetics
Given its structural similarity to 4-methoxyamphetamine, it might share some pharmacokinetic characteristics .
Result of Action
Based on its structural similarity to 4-methoxyamphetamine, it might induce changes in neurotransmitter levels, particularly serotonin, in the synaptic cleft . This could lead to alterations in mood, cognition, and behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxynaphthalen-1-amine typically involves the nitration of 4-methoxynaphthalene followed by reduction. The nitration process introduces a nitro group (-NO₂) at the desired position, which is then reduced to an amine group using reducing agents such as iron powder and hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the reduction process .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxynaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro precursor can be reduced to form the amine.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Comparison with Similar Compounds
- 4-Methoxynaphthalene
- 1-Naphthylamine
- 4-Methoxybenzylamine
Comparison: 4-Methoxynaphthalen-1-amine is unique due to the presence of both the methoxy and amine groups on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For instance, 4-methoxynaphthalene lacks the amine group, limiting its reactivity in certain contexts. Similarly, 1-naphthylamine lacks the methoxy group, affecting its solubility and interaction with biological targets .
Properties
IUPAC Name |
4-methoxynaphthalen-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMUPDOMGALPOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454284 | |
Record name | 4-methoxynaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16430-99-2 | |
Record name | 4-methoxynaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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